molecular formula C18H21FN4O2 B2710430 2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide CAS No. 1797657-17-0

2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide

Cat. No.: B2710430
CAS No.: 1797657-17-0
M. Wt: 344.39
InChI Key: FMMAWWRKWIBQLG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide (CAS 1797657-17-0) is a chemical compound with a molecular formula of C18H21FN4O2 and a molecular weight of 344.38 g/mol . Its structure is characterized by a SMILES notation of O=C(Cc1ccc(cc1)F)NCc1cc(C)nc(n1)N1CCOCC1, integrating a 4-fluorophenyl acetamide group linked to a 6-methyl-2-(morpholin-4-yl)pyrimidine moiety . This specific architecture suggests potential utility in medicinal chemistry and drug discovery research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of both pyrimidine and morpholine rings, which are common pharmacophores, indicates that this compound may interact with biological targets such as protein kinases. It is offered as a high-purity material for research applications exclusively and is strictly not intended for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-13-10-16(22-18(21-13)23-6-8-25-9-7-23)12-20-17(24)11-14-2-4-15(19)5-3-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMAWWRKWIBQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

C15H18FN3O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

This structure includes a fluorophenyl group, a morpholine moiety, and a pyrimidine core, which are crucial for its biological interactions.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The results are summarized in the following table:

Assay Type Cell Line IC50 (µM) Notes
Cell Proliferation InhibitionA431 (vulvar carcinoma)15Significant reduction observed
Antimicrobial ActivityE. coli20Moderate activity
Apoptosis InductionHeLa (cervical cancer)10Induced apoptosis in a dose-dependent manner

Case Studies

  • Case Study on Cancer Cell Lines : In a recent study, this compound was tested against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Antimicrobial Evaluation : Another study explored the antimicrobial properties of structurally similar compounds and found promising results against Gram-positive bacteria. While specific data for this compound is still emerging, it suggests a pathway for further investigation into its antimicrobial efficacy.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future studies include:

  • In Vivo Studies : Testing the compound's efficacy and safety in animal models to assess its therapeutic potential.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly its interaction with cellular pathways.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrimidine Ring

The target compound’s pyrimidine ring is substituted with morpholin-4-yl, which distinguishes it from analogs:

  • N-(4-Fluorophenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Replaces morpholine with 3-methylpiperidine, introducing greater lipophilicity. The oxygen linker (OCH₂) may reduce conformational rigidity compared to the methylene linker (CH₂) in the target compound .
  • N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Fluorine is at the 2-position on the phenyl ring, altering electronic effects and steric interactions. The 4-methylpiperidine substituent further increases hydrophobicity .
Table 1: Substituent Impact on Properties
Compound Pyrimidine Substituent Phenyl Substituent Molecular Weight Key Feature
Target Compound Morpholin-4-yl 4-Fluorophenyl 358.41* High solubility (morpholine)
Compound 3-Methylpiperidin-1-yl 4-Fluorophenyl 358.41 Increased lipophilicity
Compound 4-Methylpiperidin-1-yl 2-Fluorophenyl 372.42 Steric hindrance at phenyl

*Molecular weight inferred from analogs in .

Physicochemical Properties

  • Solubility : Morpholine’s oxygen atom enhances water solubility via hydrogen bonding, a critical advantage over piperidine derivatives (e.g., ) .
  • Stability: Morpholine-containing compounds (e.g., ) are less prone to oxidative metabolism compared to thieno-pyrimidine derivatives (), which may degrade faster due to sulfur-containing rings .

Key Research Findings and Trends

  • Morpholine vs. Piperidine : Morpholine derivatives generally exhibit better pharmacokinetic profiles due to improved solubility, as seen in ’s carboxamide compounds .
  • Fluorophenyl Positioning : 4-Fluorophenyl (target) vs. 2-fluorophenyl () optimizes target binding in crystal structures (e.g., ), likely due to reduced steric clash .

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